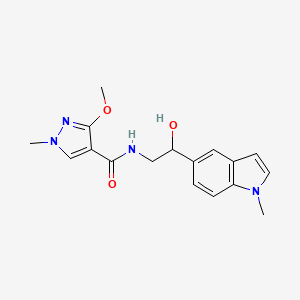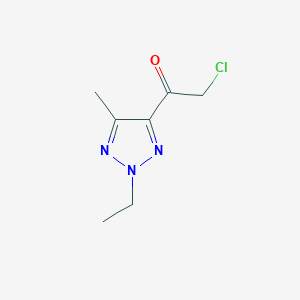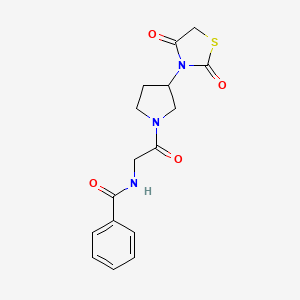![molecular formula C20H13BrF3N3S B2411340 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine CAS No. 1223930-33-3](/img/structure/B2411340.png)
2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and trifluoromethylbenzylthio groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its substituent groups. For example, the bromine atom in the bromophenyl group is likely to be a site of high reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Structural Modification
The bromine derivatives of pyrazolo[1,5-a]pyrazines, including 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine, have been utilized as electrophilic substrates in chemical synthesis. These derivatives can undergo reactions with substituted thiophenols and functional halogenoalkanes, leading to the formation of various substituted pyrazolo[1,5-a]pyrazines. These chemical reactions typically take place in the presence of potassium carbonate at elevated temperatures, yielding products that have been structurally confirmed by NMR 1H and 13C spectra (Hrynyshyn et al., 2019).
Antimicrobial Activity
Compounds synthesized from the bromine derivatives of pyrazolo[1,5-a]pyrazines, including the subject chemical, have shown promise in antimicrobial applications. Specific derivatives have demonstrated antibacterial activity against strains such as S. aureus and M. luteum, as well as antifungal activity against A. niger. These findings highlight the potential of these compounds in developing new antimicrobial agents (Hrynyshyn et al., 2019).
Potential in Organic Electronics
While not directly related to this compound, research on pyrazolo[1,5-a]pyrazines and related compounds has explored their use in organic electronics. Studies have investigated the optical, electronic, and charge transport properties of such compounds, considering their application in materials like OLEDs. This research contributes to a broader understanding of the electronic capabilities of the pyrazolo[1,5-a]pyrazine family (Sun & Jin, 2017).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity to determine if it has potential as a therapeutic agent .
特性
IUPAC Name |
2-(4-bromophenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3N3S/c21-16-6-4-14(5-7-16)17-11-18-19(25-8-9-27(18)26-17)28-12-13-2-1-3-15(10-13)20(22,23)24/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANTIDMIRDTJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2411259.png)


![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2411264.png)



![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/no-structure.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)
